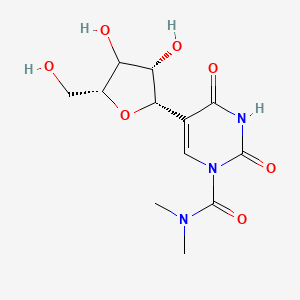
N1-(N,N-Dimethylaminocarbonyl)-pseudouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(N,N-Dimethylaminocarbonyl)-pseudouridine is a modified nucleoside that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of pseudouridine, which is a naturally occurring nucleoside found in RNA. The modification involves the addition of a N,N-dimethylaminocarbonyl group, which imparts distinct characteristics to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine typically involves the modification of pseudouridine through a series of chemical reactions. One common method includes the reaction of pseudouridine with N,N-dimethylaminocarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(N,N-Dimethylaminocarbonyl)-pseudouridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce this compound alcohol .
Scientific Research Applications
N1-(N,N-Dimethylaminocarbonyl)-pseudouridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in RNA modification and its potential impact on gene expression and regulation.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine involves its incorporation into RNA, where it can influence the structure and function of the RNA molecule. The N,N-dimethylaminocarbonyl group can interact with specific molecular targets, such as ribosomal RNA or transfer RNA, potentially altering their activity. This modification can affect various cellular processes, including protein synthesis and gene regulation .
Comparison with Similar Compounds
Similar Compounds
Pseudouridine: The parent compound, naturally occurring in RNA.
N1-Methylpseudouridine: Another modified nucleoside with a methyl group instead of the N,N-dimethylaminocarbonyl group.
5-Methylcytidine: A modified nucleoside with a methyl group at the 5-position of cytidine.
Uniqueness
N1-(N,N-Dimethylaminocarbonyl)-pseudouridine is unique due to the presence of the N,N-dimethylaminocarbonyl group, which imparts distinct chemical and biological properties. This modification can enhance the stability of RNA and influence its interactions with other molecules, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C12H17N3O7 |
|---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N,N-dimethyl-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C12H17N3O7/c1-14(2)12(21)15-3-5(10(19)13-11(15)20)9-8(18)7(17)6(4-16)22-9/h3,6-9,16-18H,4H2,1-2H3,(H,13,19,20)/t6-,7?,8+,9+/m1/s1 |
InChI Key |
VYKDWHSQTRSDNV-FAZFRDGJSA-N |
Isomeric SMILES |
CN(C)C(=O)N1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
CN(C)C(=O)N1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)
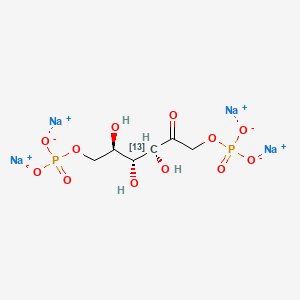

![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)
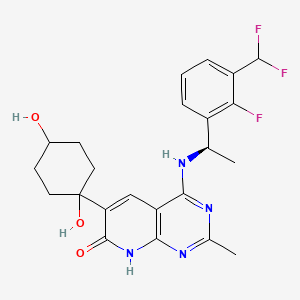
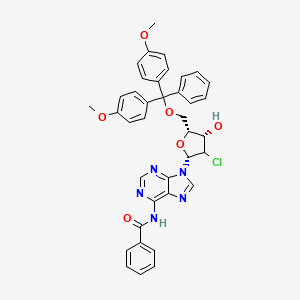

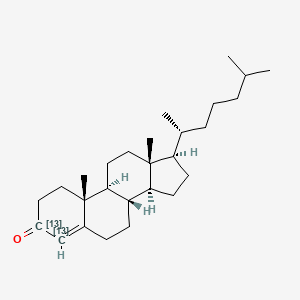
![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)

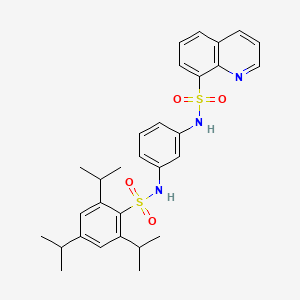
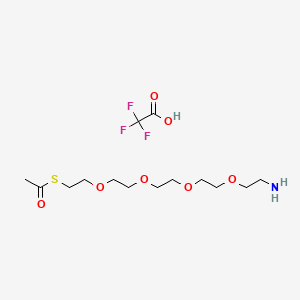
![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
